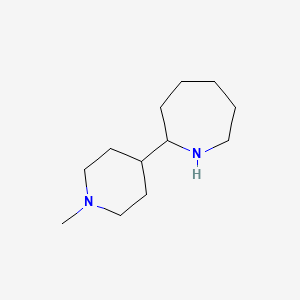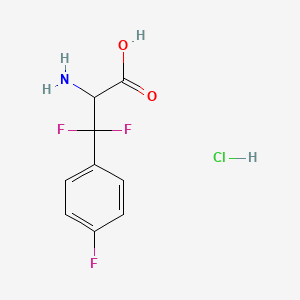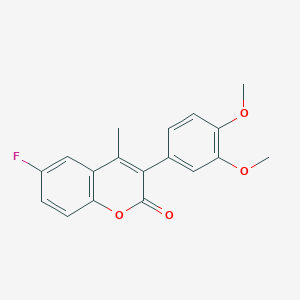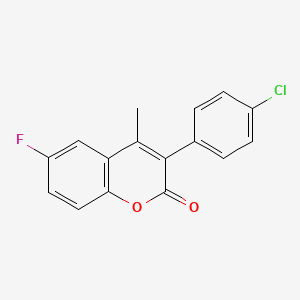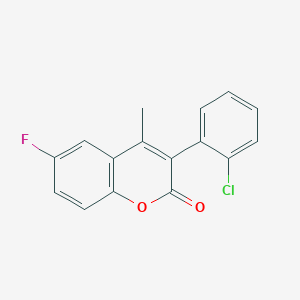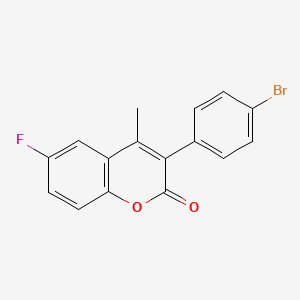![molecular formula C14H13BrF3N3 B3042254 1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine CAS No. 541539-65-5](/img/structure/B3042254.png)
1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine
Vue d'ensemble
Description
1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that contains a quinoline ring with a bromine and trifluoromethyl group attached to it. The unique chemical structure of 1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine makes it an interesting compound for study and research.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity : A study by Babu, Srinivasulu, and Kotakadi (2015) synthesized novel derivatives of piperazine, showing potential antimicrobial activity against various bacterial and fungal strains. The chemical structure was confirmed using various spectroscopic methods, and the compounds were evaluated for in vitro antibacterial and antifungal activities (Babu, Srinivasulu, & Kotakadi, 2015).
Photochemical Properties : Mella, Fasani, and Albini (2001) investigated the photochemistry of a piperazine derivative in aqueous solutions. Their findings contribute to understanding the photochemical behavior of this class of compounds, which can be useful in various applications, including drug design and environmental chemistry (Mella, Fasani, & Albini, 2001).
Antimicrobial/Antimycobacterial Activity : Patel, Kumari, Rajani, and Chikhalia (2012) synthesized novel triazine analogues with a piperazinyl moiety, showing dual antimicrobial and antimycobacterial activities. This study's findings are significant for developing new antimicrobial agents (Patel, Kumari, Rajani, & Chikhalia, 2012).
Crystal Structure Analysis : Yuan, Wang, Li, Wang, and Sun (2011) focused on the crystal structure of a compound containing a piperazine ring, providing insights into the molecular conformation and intermolecular interactions. This research is valuable for understanding the physical properties of such compounds (Yuan, Wang, Li, Wang, & Sun, 2011).
Anti-Breast Cancer Agents : Solomon, Hu, and Lee (2010) explored the synthesis of 4-piperazinylquinoline derivatives based on the isatin scaffold for anti-breast cancer applications. Their research highlights the potential of these compounds as prototypes for new anti-breast cancer agents (Solomon, Hu, & Lee, 2010).
Synthesis of Piperazin-2-ones : Rulev, Muzalevskiy, Kondrashov, Ushakov, Romanov, Khrustalev, and Nenajdenko (2013) achieved the synthesis of 3-trifluoromethylated piperazin-2-ones, demonstrating the unique influence of the trifluoromethyl group on the reaction path. This synthesis is relevant for creating compounds with specific pharmacological properties (Rulev et al., 2013).
Soluble Epoxide Hydrolase Inhibitors : Thalji, McAtee, Belyanskaya, Brandt, Brown, Costell, Ding, Dodson, Eisennagel, Fries, Gross, Harpel, Holt, Israel, Jolivette, Krosky, Li, Lu, Mandichak, Roethke, Schnackenberg, Schwartz, Shewchuk, Xie, Behm, Douglas, Shaw, and Marino (2013) identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which could be used for studying various disease models. This research is significant for drug discovery and pharmacological studies (Thalji et al., 2013).
Propriétés
IUPAC Name |
6-bromo-4-piperazin-1-yl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrF3N3/c15-9-1-2-11-10(7-9)12(21-5-3-19-4-6-21)8-13(20-11)14(16,17)18/h1-2,7-8,19H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMODVQMGKQKWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



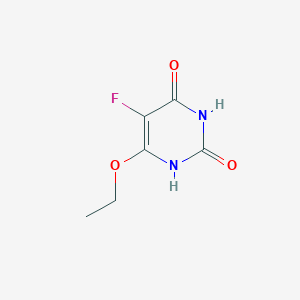
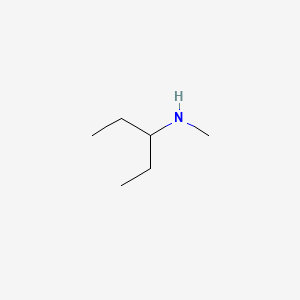
![5-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3042174.png)
![Methyl 2-(([2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl)amino)thiophene-3-carboxylate](/img/structure/B3042176.png)

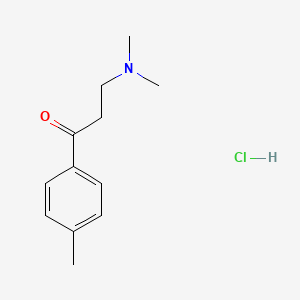
![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine](/img/structure/B3042182.png)
